

Technical Support Center: Fgfr4-IN-4 and pan-FGFR Inhibitors

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Compound of Interest

Compound Name: *Fgfr4-IN-4*

Cat. No.: *B3028561*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Fgfr4-IN-4** and other pan-FGFR inhibitors. The information is designed to help address specific issues related to inhibitor selectivity and potential cross-reactivity during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of **Fgfr4-IN-4** and how does it compare to other pan-FGFR inhibitors?

A1: **Fgfr4-IN-4** is designed as a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). However, like many kinase inhibitors, it can exhibit off-target effects and cross-reactivity with other kinases, including other members of the FGFR family. The degree of selectivity is crucial for interpreting experimental results. Below is a table summarizing the inhibitory concentrations (IC50) of **Fgfr4-IN-4** and several common pan-FGFR inhibitors against the FGFR family. Lower IC50 values indicate higher potency.

Table 1: Comparative IC50 Values of FGFR Inhibitors (nM)

Inhibitor	FGFR1	FGFR2	FGFR3	FGFR4	Notes
Fgfr4-IN-4 (Reference)	>1000	>1000	>1000	<10	Highly selective for FGFR4 in biochemical assays.
BLU9931	~880	~550	~150	3	A potent, selective, and irreversible FGFR4 inhibitor.[1]
H3B-6527	320	1,290	1,060	<1.2	Highly selective covalent inhibitor of FGFR4.[1]
Roblitinib (FGF401)	>1900	>1900	>1900	1.9	A selective FGFR4 inhibitor with over 1000-fold selectivity against a panel of 65 other kinases.[1]
Futibatinib (TAS-120)	1.8	1.4	1.6	3.7	An irreversible pan-FGFR inhibitor.[1]
Pemigatinib	0.4	0.5	1.2	30	A selective inhibitor of FGFR1-3.[1]

LY2874455	2.8	2.6	6.4	6	A pan-FGFR inhibitor that also inhibits VEGFR2.[1]
Derazantinib (ARQ-087)	4.5	1.8	4.5	34	An inhibitor of FGFR1-3 with lower potency for FGFR4.[1]

Q2: My cells treated with **Fgfr4-IN-4** show a phenotype that is not consistent with known FGFR4 signaling. Could this be due to cross-reactivity?

A2: Yes, an unexpected phenotype could be a result of off-target effects or cross-reactivity. While **Fgfr4-IN-4** is highly selective for FGFR4 in biochemical assays, its behavior in a cellular context can be more complex. It is essential to validate that the observed phenotype is specifically due to the inhibition of FGFR4.

Q3: What are the common on-target and off-target toxicities observed with FGFR inhibitors in clinical and preclinical studies?

A3: FGFR inhibitors are associated with a range of on-target and off-target toxicities. Understanding these can provide clues to potential cross-reactivity in your experiments.[2]

- Hyperphosphatemia: A common on-target effect due to the inhibition of FGFR1, which is involved in phosphate metabolism.[3]
- Ocular Toxicity: Can range from dry eyes to more severe conditions like central serous retinopathy.[3]
- Dermatologic Toxicities: Includes dry skin, alopecia, hand-foot syndrome, and stomatitis.[3][4]
- Gastrointestinal Toxicity: Diarrhea is a common side effect, particularly with inhibitors that have activity against FGFR4.[3]

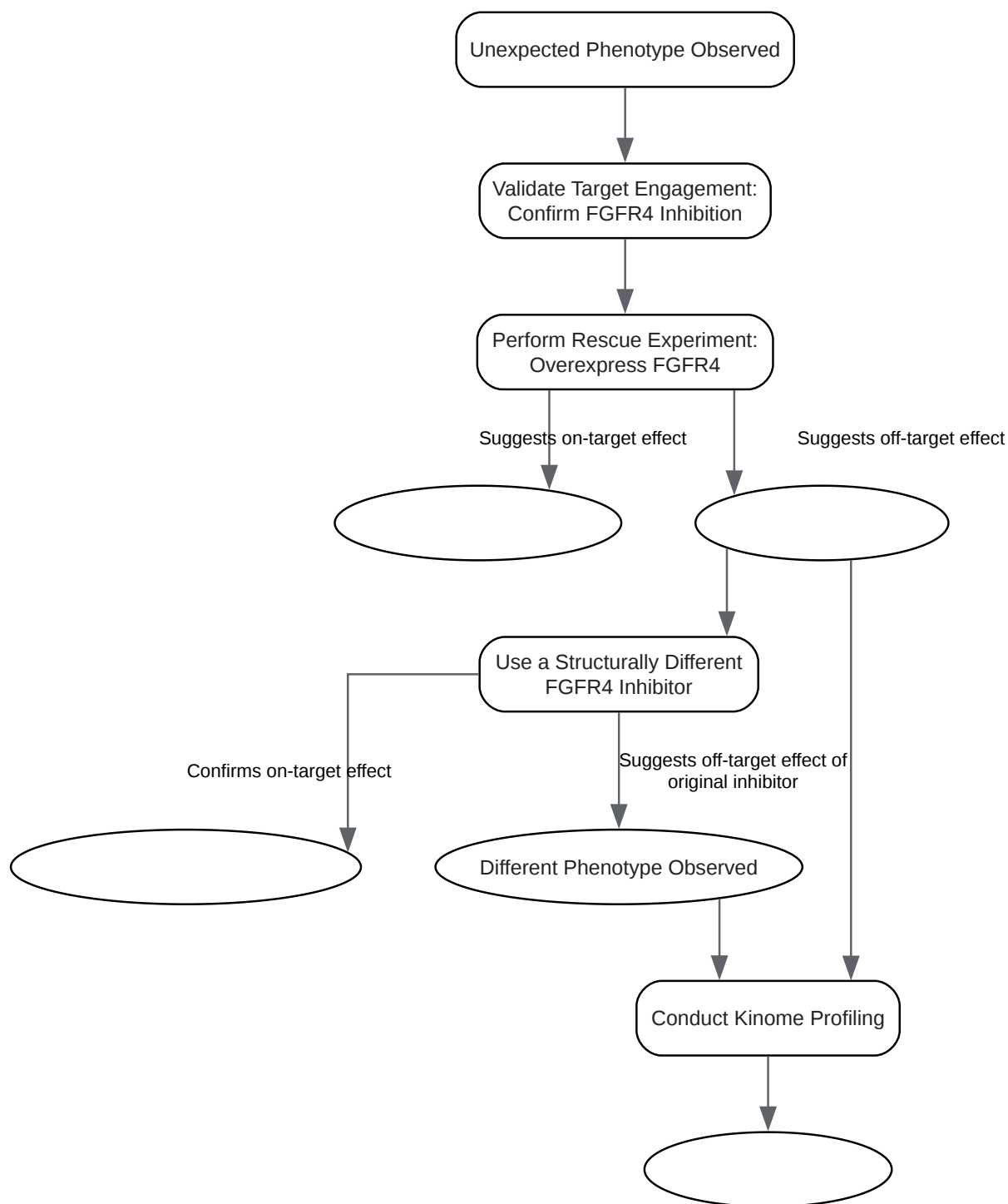
The appearance of side effects typically associated with the inhibition of other FGFR isoforms (e.g., hyperphosphatemia with FGFR1 inhibition) when using a supposedly FGFR4-selective inhibitor could indicate cross-reactivity.

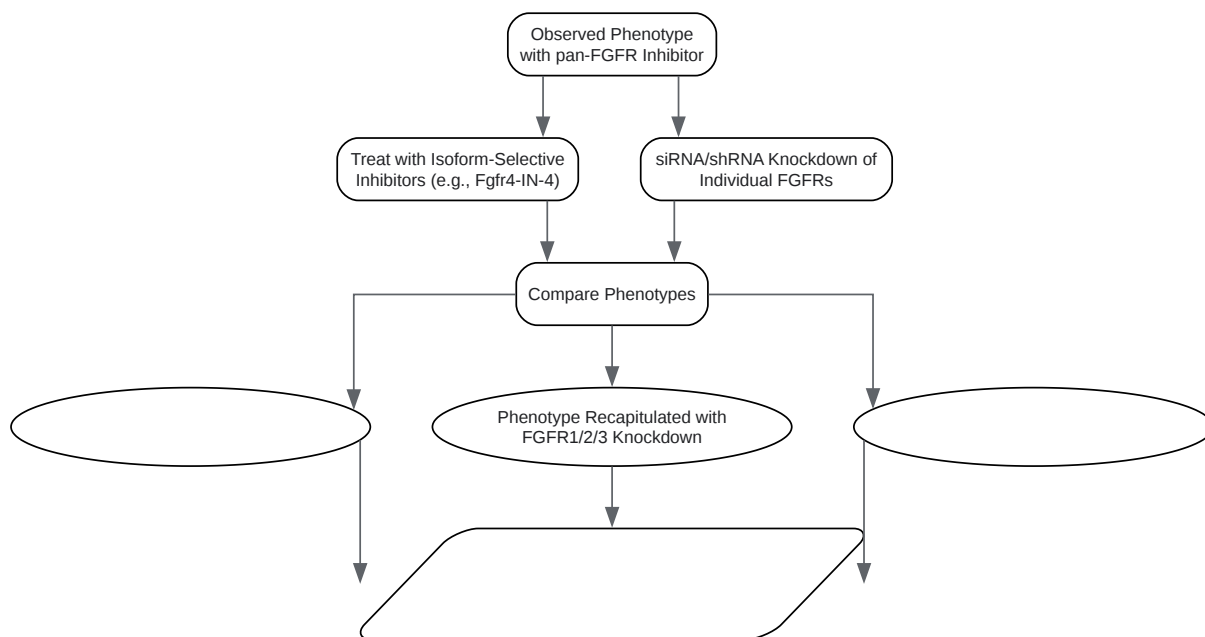
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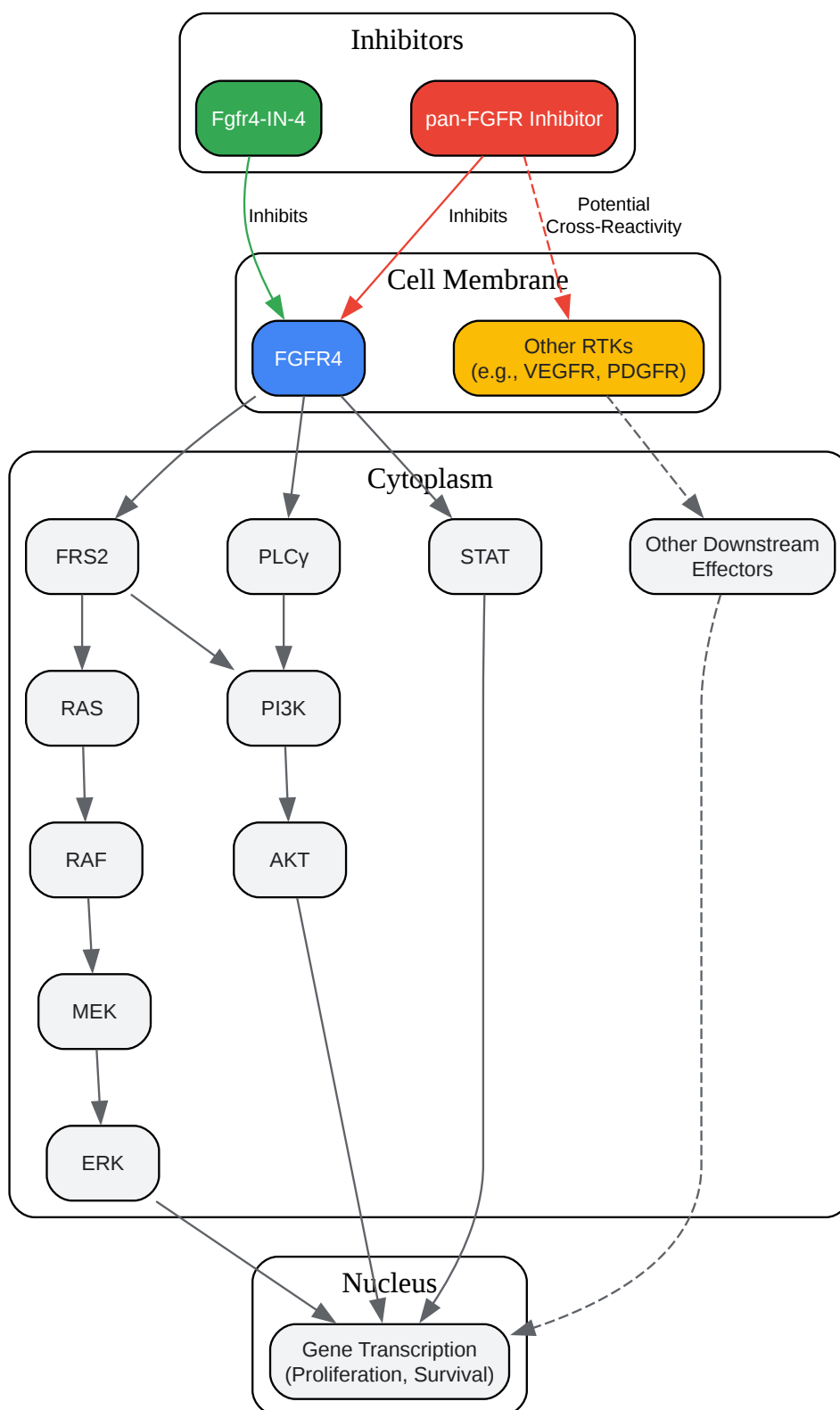
Issue 1: Unexpected Phenotype or Off-Target Effects

If you observe a cellular phenotype that is not consistent with the known functions of FGFR4, it is crucial to determine if this is due to off-target effects of **Fgfr4-IN-4**.

Troubleshooting Workflow:







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